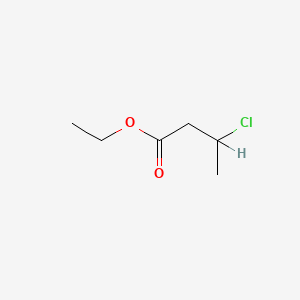

Ethyl 3-chlorobutanoate

CAS No.: 7425-48-1

Cat. No.: VC3885207

Molecular Formula: C6H11ClO2

Molecular Weight: 150.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7425-48-1 |

|---|---|

| Molecular Formula | C6H11ClO2 |

| Molecular Weight | 150.6 g/mol |

| IUPAC Name | ethyl 3-chlorobutanoate |

| Standard InChI | InChI=1S/C6H11ClO2/c1-3-9-6(8)4-5(2)7/h5H,3-4H2,1-2H3 |

| Standard InChI Key | ZSWGSCUZUONRDN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C)Cl |

| Canonical SMILES | CCOC(=O)CC(C)Cl |

Introduction

Structural and Physicochemical Properties

Ethyl 3-chlorobutanoate belongs to the class of organochlorine compounds, featuring an ethyl ester group and a chlorine atom at the β-position of the butanoate backbone. Its IUPAC name is ethyl 3-chlorobutanoate, and its stereochemical variant, (3R)-3-chlorobutanoate, has been documented with the PubChem CID 54564496 . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClO₂ |

| Molecular Weight | 150.60 g/mol |

| Boiling Point | 173°C |

| Density | 1.058 g/cm³ |

| Flash Point | 71.7°C |

| SMILES Notation | CCOC(=O)CC(Cl)C |

The compound’s reactivity is influenced by the electrophilic chlorine atom, which participates in nucleophilic substitutions, and the ester group, which undergoes hydrolysis or reduction .

Synthesis and Manufacturing

Biocatalytic Approaches

A patented method for synthesizing structurally related chlorinated esters involves asymmetric reduction using keto reductase and glucose dehydrogenase in the presence of NADPH . While this protocol specifically targets ethyl 4-chloro-3-hydroxybutanoate, analogous strategies could be adapted for ethyl 3-chlorobutanoate by modifying the substrate to 3-chloroacetoacetate derivatives. Key reaction parameters include:

-

Temperature: 28–33°C

-

pH: 6.0–7.5 (buffered with hydrophosphate)

-

Catalyst Load: 3–8% (w/w) of keto reductase and glucose dehydrogenase

-

Yield Optimization: 85–90% enantiomeric excess achieved via glucose-driven NADPH regeneration .

Chemical Synthesis

Ethyl 3-chlorobutanoate can be synthesized through esterification of 3-chlorobutyric acid with ethanol under acidic catalysis. Alternative routes include:

-

Nucleophilic substitution of ethyl 3-hydroxybutanoate with thionyl chloride (SOCl₂).

-

Transesterification of methyl 3-chlorobutanoate with ethanol, leveraging the volatility difference for product isolation.

Chemical Reactivity and Applications

Nucleophilic Substitution

The chlorine atom at C3 undergoes substitution with nucleophiles (e.g., hydroxide, amines) to yield derivatives like ethyl 3-hydroxybutanoate or 3-aminobutanoate esters. For example:

This reaction is critical in synthesizing β-hydroxy esters for pharmaceutical intermediates .

Hydrolysis and Reduction

-

Acid-Catalyzed Hydrolysis: Produces 3-chlorobutyric acid and ethanol.

-

Base-Catalyzed Saponification: Yields 3-chlorobutyrate salts.

-

Reduction with LiAlH₄: Generates 3-chlorobutanol, a precursor to plasticizers and agrochemicals.

Pharmaceutical Applications

Ethyl 3-chlorobutanoate serves as a chiral building block in antiepileptic drugs such as levetiracetam. Biocatalytic routes using lipases from Acinetobacter spp. achieve >95% enantiomeric excess, underscoring its role in asymmetric synthesis .

Industrial and Specialty Applications

-

Fragrances and Flavors: The ester’s volatility and fruity odor profile make it suitable for food and cosmetic additives.

-

Polymer Chemistry: As a monomer in polyesters and polyurethanes, modifying flexibility and thermal stability.

-

Agrochemicals: Intermediate in herbicides and insecticides, leveraging its halogenated structure for bioactivity .

Comparative Analysis with Structural Isomers

| Compound | Chlorine Position | Key Applications |

|---|---|---|

| Ethyl 2-chlorobutanoate | C2 | Antiepileptic drug synthesis |

| Ethyl 4-chlorobutanoate | C4 | Polymer plasticizers |

The C3 substitution in ethyl 3-chlorobutanoate enhances electrophilicity at the β-carbon, favoring nucleophilic attacks over γ-substituted analogs .

Future Directions

-

Green Chemistry: Developing solvent-free biocatalytic systems to improve atom economy.

-

Drug Discovery: Exploiting its chiral center for novel CNS-active compounds.

-

Material Science: Functionalizing polymers with chlorine moieties for flame retardancy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume